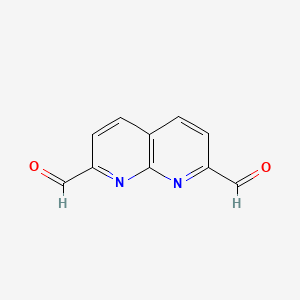

1,8-Naphthyridine-2,7-dicarbaldehyde

Overview

Description

1,8-Naphthyridine-2,7-dicarbaldehyde, also known by its chemical formula C₁₀H₆N₂O₂, is a heterocyclic compound. It belongs to the class of naphthyridines, which exhibit diverse biological activities and photochemical properties. Notably, gemifloxacin, a drug used for treating bacterial infections, contains a 1,8-naphthyridine core. Additionally, these compounds serve as ligands, components in light-emitting diodes, dye-sensitized solar cells, molecular sensors, and self-assembly host–guest systems .

Synthesis Analysis

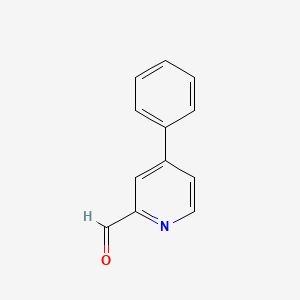

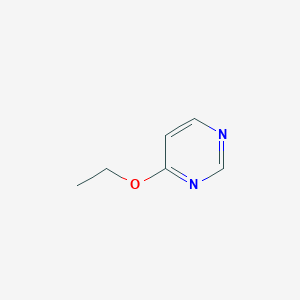

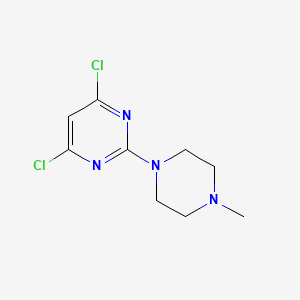

- Multicomponent Reactions (MCR) : Ghorbani-Vaghei et al. achieved trisubstituted 2-amino-1,8-naphthyridines via MCR of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl/ethyl cyanoacetate using N, N, N’, N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N, N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) as catalysts .

- Friedländer Approach with Green Strategy : A water-soluble Ir catalyst efficiently catalyzes the synthesis of 1,8-naphthyridines in water under air atmosphere, involving the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to 1,8-naphthyridine .

Molecular Structure Analysis

The molecular formula of 1,8-Naphthyridine-2,7-dicarbaldehyde is C₁₀H₆N₂O₂. It has a melting point of 225–227°C and exists as a powder. The IUPAC name for this compound is 1,8-naphthyridine-2,7-dicarbaldehyde. Its InChI code is 1S/C10H6N2O2/c13-5-8-3-1-7-2-4-9(6-14)12-10(7)11-8/h1-6H. The compound is 95% pure and is stored at room temperature .

Chemical Reactions Analysis

1,8-Naphthyridine-2,7-dicarbaldehyde can be synthesized from 2-amino-7-methylnaphthyridine through oxidation of the 7-methyl group followed by deprotection of the N-acetyl group. The reaction yields 2-amino-1,8-naphthyridine-7-carboxaldehyde in 85% yield .

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis and Derivative Formation

- Synthesis and Applications in Derivative Formation : 1,8-Naphthyridine-2,7-dicarbaldehyde has been used to synthesize novel 2,7-dimethylimine derivatives, which show promise in various applications. This compound was prepared via SeO2 oxidation and used to form diimines with various primary amines. These diimines have potential in complexation studies with transition metals, such as copper(I) and copper(II) (Choua C Vu et al., 2002).

Antitumor Activity

- Evaluation in Antitumor Activities : A range of 1,8-naphthyridine derivatives were synthesized and evaluated for antiproliferative properties against cancer cells. Some of these derivatives displayed significant activities, highlighting the potential of 1,8-Naphthyridine-2,7-dicarbaldehyde in cancer research (L. Fu et al., 2015).

Novel Synthesis Methods

- Innovative Synthesis Approaches : Practical synthesis methods for 1,8-Naphthyridine-2,7-dialdehydes have been developed. These methods include reactions with pyrrole to form polymers or macrocycles, indicating versatile applications in material science (I. I. Levina et al., 2019).

Optical and Structural Properties

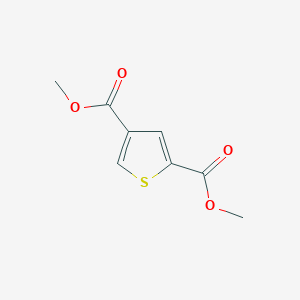

- Optical Properties and Structural Analysis : Synthesis of 1,8-naphthyridine derivatives with aldehydes has led to compounds with red-fluorescence emissions and two-photon absorption, suggesting applications in optics and material sciences (Li Li et al., 2012).

Coordination Chemistry

- Coordination Chemistry and Complex Formation : The reaction of 1,8-naphthyridine-2,7-dicarbaldehyde with various amines has led to the synthesis of novel hexacobalt string complexes, demonstrating its utility in coordination chemistry (Chih-Hsien Chien et al., 2006).

Extraction Properties

- Extraction of Uranium : Phosphoryl-substituted 1,8-naphthyridines have been found effective in extracting uranium(VI) from aqueous solutions, indicating potential applications in environmental science and resource extraction (Georgy V. Bodrin et al., 2016).

Multiple Biological Activities

- Biological Activities : The 1,8-naphthyridine derivatives show a broad spectrum of biological activities including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. They have potential applications in therapeutic and medicinal research, particularly in neurological disorders and as anti-osteoporotic agents (Alka Madaan et al., 2015).

Insecticidal Activities

- Insecticidal Applications : Novel 1,8-naphthyridine derivatives have shown excellent insecticidal activity against cowpea aphids, suggesting its use in agricultural pest control (Qing Hou et al., 2017).

Safety and Hazards

properties

IUPAC Name |

1,8-naphthyridine-2,7-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2/c13-5-8-3-1-7-2-4-9(6-14)12-10(7)11-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFPVPJJAPHVQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CC(=N2)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80497015 | |

| Record name | 1,8-Naphthyridine-2,7-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,8-Naphthyridine-2,7-dicarbaldehyde | |

CAS RN |

65896-28-8 | |

| Record name | 1,8-Naphthyridine-2,7-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

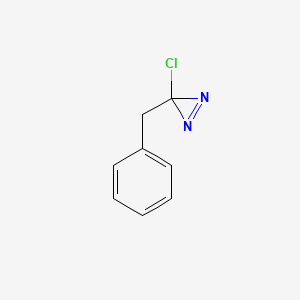

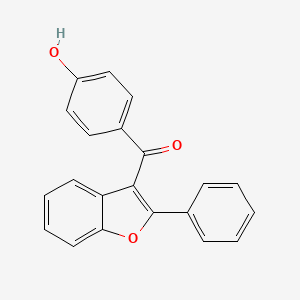

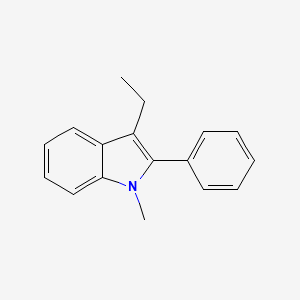

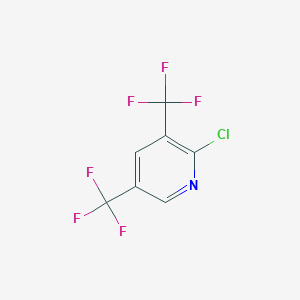

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

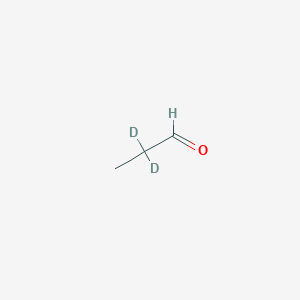

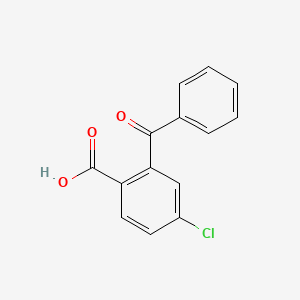

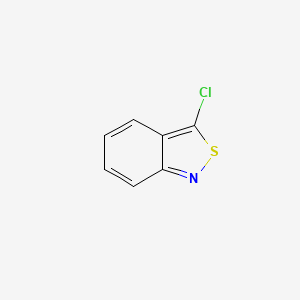

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1625701.png)

![Cyclopenta[B]pyrrole-2-carboxylic acid, octahydro-, (2S)-](/img/structure/B1625706.png)